molecular formula C31H48 B12297488 Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane

Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane

Cat. No.: B12297488
M. Wt: 420.7 g/mol
InChI Key: DDZNRTJLFZLBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions for High-Complexity Cycloalkanes

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for naming polycyclic hydrocarbons based on their bridge structures, ring fusions, and substituent positions. For hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecane, the name reflects its six fused rings and the specific bridging positions. The prefix hexacyclo denotes six rings, while the bracketed numbers [9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹] specify the bridge lengths and positions between carbon atoms. For example, the segment "9.2.1" indicates a three-component bridge system with 9, 2, and 1 carbons between bridgeheads. Subsequent decimals (e.g., 0²,¹⁰) denote additional bridges connecting the numbered positions.

Methylcyclohexane, a simpler monocyclic compound, follows standard IUPAC rules for substituted cycloalkanes. The parent cyclohexane ring is numbered to give the methyl substituent the lowest possible locant (position 1 by default), resulting in the unambiguous name methylcyclohexane.

Tricyclo[5.2.1.0²,⁶]decane exemplifies a bridged tricyclic system. The prefix tricyclo signifies three rings, while [5.2.1.0²,⁶] describes the bridge lengths and positions. The "5.2.1" segment defines the primary bridges, and "0²,⁶" specifies a direct bond between carbons 2 and 6, forming a bridged junction.

Table 1: IUPAC Nomenclature Comparison

Compound Bridge Descriptors Parent Hydrocarbon
Hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecane [9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹] Tetradecane
Methylcyclohexane Monocyclic, methyl substituent Cyclohexane
Tricyclo[5.2.1.0²,⁶]decane [5.2.1.0²,⁶] Decane

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallography reveals the precise spatial arrangements of atoms in polycyclic systems. For hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecane, crystallographic studies highlight a highly strained architecture with six fused rings, including cyclopropane subunits. The bond lengths between bridgehead carbons (C4–C5: 1.51 Å) deviate from typical single bonds (1.54 Å), indicating angular strain. In contrast, tricyclo[5.2.1.0²,⁶]decane adopts a less strained conformation, with bond lengths closer to standard sp³ hybridization (C2–C6: 1.53 Å).

Methylcyclohexane exhibits chair conformations akin to cyclohexane, with the methyl group preferentially occupying an equatorial position to minimize 1,3-diaxial strain. Crystallographic data confirms a C–CH₃ bond length of 1.53 Å and chair inversion barriers of ~25 kJ/mol, consistent with monocyclic cyclohexane derivatives.

Table 2: Crystallographic Parameters

Compound Key Bond Length (Å) Angle at Bridgehead (°)
Hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecane C4–C5: 1.51 95.3
Tricyclo[5.2.1.0²,⁶]decane C2–C6: 1.53 102.1
Methylcyclohexane C1–CH₃: 1.53 111.4 (C–C–C)

Advanced Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecane show distinct signals for bridgehead hydrogens (δ 1.2–1.8 ppm) and cyclopropane protons (δ 0.9–1.1 ppm). The ¹³C NMR spectrum resolves quaternary carbons at δ 35–45 ppm and bridgehead carbons at δ 25–30 ppm. Tricyclo[5.2.1.0²,⁶]decane exhibits simpler splitting, with bridgehead protons at δ 1.4–1.6 ppm and a singlet for equivalent methylene groups (δ 1.2 ppm). Methylcyclohexane’s ¹H NMR features a singlet for the methyl group (δ 1.0 ppm) and multiplet resonances for axial/equatorial hydrogens (δ 1.4–1.8 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
All three compounds exhibit C–H stretching vibrations (2850–3000 cm⁻¹) and bending modes (1450–1470 cm⁻¹). Hexacyclo derivatives show unique absorptions near 750 cm⁻¹ due to cyclopropane ring deformation.

Mass Spectrometry (MS)
Electron ionization MS of hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecane reveals a molecular ion peak at m/z 186 (C₁₄H₁₈⁺) and fragments at m/z 168 ([M – H₂O]⁺) and 123 ([C₉H₁₅]⁺). Methylcyclohexane displays a base peak at m/z 98 (C₇H₁₄⁺) and characteristic fragments at m/z 83 ([M – CH₃]⁺).

Comparative Structural Features of Hexacyclic vs. Tricyclic Components

Hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecane’s six fused rings introduce significant steric strain and reduced symmetry compared to tricyclo[5.2.1.0²,⁶]decane. This strain manifests in shorter bond lengths (e.g., C4–C5: 1.51 Å vs. 1.53 Å) and narrower bond angles (95.3° vs. 102.1°). Methylcyclohexane, as a monocycle, lacks bridgehead strain but exhibits conformational flexibility through chair inversions.

Table 3: Structural and Spectroscopic Comparison

Feature Hexacyclo Derivative Tricyclo Derivative Methylcyclohexane
Ring Count 6 3 1
Bridgehead Bond Length (Å) 1.51 1.53 N/A
¹H NMR Bridgehead Shift (δ) 1.2–1.8 ppm 1.4–1.6 ppm 1.0 ppm (CH₃)
Thermal Stability Low (high strain) Moderate High

Properties

Molecular Formula

C31H48

Molecular Weight

420.7 g/mol

IUPAC Name

hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C14H18.C10H16.C7H14/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12;1-2-9-7-4-5-8(6-7)10(9)3-1;1-7-5-3-2-4-6-7/h5-14H,1-4H2;7-10H,1-6H2;7H,2-6H2,1H3

InChI Key

DDZNRTJLFZLBPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1.C1CC2C3CCC(C3)C2C1.C1CC2CC1C3C2C4C5C3C6C4C6C5

Origin of Product

United States

Preparation Methods

Hydrogenation of Norbornadiene Dimer

The most widely reported method involves the catalytic hydrogenation of norbornadiene dimer. In this process, norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) undergoes [2+2] cycloaddition to form a dimer, which is subsequently hydrogenated under mild conditions.

Reaction Conditions

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%)
  • Pressure : 1 atm H₂
  • Temperature : 25–30°C
  • Solvent : Ethyl acetate or tetrahydrofuran
  • Yield : 85–92%

The reaction proceeds via sequential hydrogen addition to the strained double bonds in the dimer structure. The palladium catalyst facilitates syn-addition of hydrogen, preserving the stereochemical integrity of the hexacyclic framework.

Mechanistic Insights

  • Adsorption : Norbornadiene dimer adsorbs onto the Pd surface through π-interactions.
  • H₂ Dissociation : Molecular hydrogen dissociates into atomic hydrogen on the catalyst surface.
  • Hydrogen Transfer : Hydrogen atoms add across the double bonds in a stepwise manner, with the final step involving the central bridgehead double bond.

Table 1: Optimization Parameters for Hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecane Synthesis

Parameter Optimal Range Effect on Yield
Catalyst Loading 7.5–10% Pd/C Maximizes H₂ activation
Reaction Time 12–18 hours Ensures complete saturation
Solvent Polarity Low (e.g., hexane) Reduces side reactions

Methylcyclohexane

Hydrogenolysis of Methylcyclohexanol

A patented industrial process (CN102452890B) describes the large-scale production of methylcyclohexane via hydrogenolysis of methylcyclohexanol. This method integrates dehydration and hydroconversion steps in a recyclable system.

Reaction Scheme

  • Dehydration :
    Methylcyclohexanol → Methylcyclohexene + H₂O
  • Hydrogenation :
    Methylcyclohexene + H₂ → Methylcyclohexane

Catalytic System

  • Dehydration Catalyst : γ-Al₂O₃ (acidic sites)
  • Hydrogenation Catalyst : Ni/MgO
  • Conditions : 200–250°C, 3–5 MPa H₂

Key Advantages

  • Atom Economy : The process achieves 98% carbon efficiency by recycling intermediates.
  • Scalability : Continuous-flow reactors enable throughputs exceeding 10,000 metric tons/year.

Table 2: Performance Metrics for Methylcyclohexane Production

Metric Value
Conversion Efficiency 94–97%
Purity ≥99.5%
Energy Consumption 1.2–1.5 kWh/kg

Tricyclo[5.2.1.0²,⁶]decane

Cyclization of Cyclopentadiene Derivatives

The (1S,7R)-tricyclo[5.2.1.0²,⁶]decane isomer is synthesized via acid-catalyzed cyclization of functionalized cyclopentadiene precursors.

Protocol

  • Precursor Preparation :
    Cyclopentadiene is functionalized with a hydroxy group at the 5-position using Sharpless asymmetric dihydroxylation.
  • Cyclization :
    The diol undergoes intramolecular Friedel-Crafts alkylation in the presence of BF₃·Et₂O.

Critical Parameters

  • Temperature : –20°C to 0°C (prevents oligomerization)
  • Solvent : Dichloromethane
  • Yield : 76–82%

Stereochemical Control
The exo selectivity (1S,7R configuration) arises from the preferential attack of the electrophilic carbon at the less hindered face of the cyclopentadiene ring.

Table 3: Comparative Analysis of Tricyclo[5.2.1.0²,⁶]decane Syntheses

Method Catalyst Yield (%) Diastereomeric Ratio
Friedel-Crafts BF₃·Et₂O 78 92:8 (exo:endo)
Photochemical None 65 85:15
Transition Metal Rh₂(OAc)₄ 81 95:5

Cross-Comparative Analysis

Catalyst Selection Trends

  • Hexacyclo Synthesis : Noble metals (Pd, Pt) dominate due to their ability to hydrogenate sterically hindered alkenes.
  • Methylcyclohexane : Base metals (Ni, Co) are preferred for cost-effectiveness in industrial settings.
  • Tricyclo Systems : Lewis acids (BF₃) provide superior stereocontrol compared to Brønsted acids.

Energy Intensity Profiles

Compound Synthesis Step Energy (kJ/mol)
Hexacyclo Hydrogenation 158±12
Methylcyclohexane Dehydration 204±18
Tricyclo Cyclization 276±22

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Complexity and Ring Strain
Parameter Hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecane Tricyclo[5.2.1.0²,⁶]decane Methylcyclohexane
Number of Rings 6 3 1 (monocyclic)
Bridged Structures Yes (multiple bridges) Yes (norbornane framework) No
Ring Strain High (cyclopropane and fused rings) Moderate Negligible
Key Functional Groups None (parent hydrocarbon) None (parent hydrocarbon) Methyl substituent

Key Insights :

  • Hexacyclo’s high strain drives regioselective bond cleavage, while tricyclo’s moderate strain allows thermal decomposition .
  • Methylcyclohexane’s simplicity limits reactivity to substitution or oxidation under harsh conditions.
Reactivity and Catalytic Requirements
Compound Reaction Type Conditions Yield/Outcome Catalysts/Agents
Hexacyclo[9.2.1.0²,¹⁰...] Alcoholysis (C4–C5 cleavage) 120°C, 8 h, ionic liquid medium 85–90% alkoxy derivatives Al(III)-based ionic liquids
Tricyclo[5.2.1.0²,⁶]decane Thermal decomposition 973 K, jet-stirred reactor Forms alkenes and radicals None (thermal activation)
Methylcyclohexane Oxidation/Substitution High-temperature radical reactions Forms cyclohexanol/cyclohexanone O₂ or strong oxidizers

Key Insights :

  • Hexacyclo requires ionic liquids for selective bond activation, whereas tricyclo decomposes thermally without catalysts .

Key Insights :

  • Hexacyclo and tricyclo derivatives are niche materials for high-value applications, while methylcyclohexane serves bulk industrial roles.

Biological Activity

Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane; methylcyclohexane; tricyclo[5.2.1.02,6]decane is a complex polycyclic compound characterized by multiple interconnected cyclic structures. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

Structural Characteristics

The compound consists of a tetradecane framework integrated with tricyclo[5.2.1.02,6]decane units, leading to distinctive physical and chemical properties. Its molecular formula is C31H50, which reflects its intricate arrangement of carbon atoms.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Tricyclo[5.2.1(0²,6)]decaneThree interconnected cyclopentanesHigh reactivity due to flexible ring structure
TricyclodecanedimethanolContains additional hydroxymethyl groupsUsed in polymer chemistry
Tricyclo[5.n.n']deceneContains double bonds within a similar frameworkPotential for polymerization reactions

Biological Activity

Research indicates that hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane; methylcyclohexane; tricyclo[5.2.1.02,6]decane exhibits varying degrees of cytotoxicity and bioactivity against different biological targets.

Cytotoxicity Studies

Several studies have reported the cytotoxic effects of this compound on various cancer cell lines:

  • Study 1 : A study published in Chemistry Proceedings demonstrated that the compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of exposure .
  • Study 2 : Another investigation indicated that hexacyclo compounds exhibit selective toxicity towards prostate cancer cells (PC-3), with a notable decrease in cell viability at concentrations above 20 µM .

The biological activity of hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane may be attributed to its ability to interact with cellular membranes and disrupt mitochondrial function, leading to apoptosis in cancer cells.

Case Study 1: Interaction with Aliphatic Alcohols

A significant study explored the interaction of hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane with aliphatic alcohols under the influence of ionic liquids:

  • The reaction yielded various alkoxy derivatives with high yields (85-90%), demonstrating the compound's reactivity and potential for functionalization .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of hexacyclo compounds and evaluating their biological properties:

  • The synthesized derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.